Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate: is a complex organic compound with the following structure:
Molecular Formula: C23H23N3O6S2
This compound combines various functional groups, including an ester (ethyl group), an amide, and a benzoate ring
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps, including the introduction of the 2,4-dimethylbenzenesulfonyl group, the formation of the dihydropyrimidine ring, and subsequent functionalization. Specific synthetic routes may vary, but a common approach includes:
Sulfonation: Introduction of the sulfonyl group (SO₂Ph) to the benzoate ring.
Hydrolysis: Conversion of the sulfonyl chloride to the corresponding sulfonic acid.
Condensation: Formation of the dihydropyrimidine ring through a multicomponent reaction.
Esterification: Ethylation of the carboxylic acid group to yield the final product.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale.
Chemical Reactions Analysis
Reactivity:
Electrophilic Aromatic Substitution: Due to the aromaticity of the benzoate ring, this compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., bromine), nitric acid, and acylating agents.
Reduction: Reduction of the carbonyl group in the dihydropyrimidine ring can yield the corresponding dihydropyrimidine.
Hydrolysis: Hydrolysis of the ester group produces the corresponding carboxylic acid.
Major Products: The major products depend on the specific reaction conditions. For example:
- Bromination yields the brominated derivative.
- Reduction leads to the dihydropyrimidine analog.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules due to its diverse functional groups.
Drug Design: Structural motifs within this compound inspire drug development.
Antitumor Activity: Similar compounds have demonstrated cytotoxic effects on tumor cell lines.
Enzyme Inhibition: Potential as an enzyme inhibitor due to its structural features.
Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism remains an active area of research. its structural features suggest interactions with cellular targets, potentially affecting enzymatic processes or signaling pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related molecules with similar functional groups and reactivity patterns.
Properties
Molecular Formula |
C23H23N3O6S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O6S2/c1-4-32-22(29)16-6-8-17(9-7-16)25-20(27)13-33-23-24-12-19(21(28)26-23)34(30,31)18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,25,27)(H,24,26,28) |
InChI Key |
VZQCQEUPKZOGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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